molecular formula C7H6BrClFN B12971032 (2-Bromo-4-chloro-6-fluorophenyl)methanamine

(2-Bromo-4-chloro-6-fluorophenyl)methanamine

Cat. No.: B12971032
M. Wt: 238.48 g/mol
InChI Key: UHJSQMXUHKRATI-UHFFFAOYSA-N
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Description

(2-Bromo-4-chloro-6-fluorophenyl)methanamine is an organic compound with the molecular formula C7H6BrClFN. This compound is part of a class of aromatic amines, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanamine typically involves the halogenation of a phenylmethanamine precursor. One common method is the bromination of 4-chloro-6-fluorophenylmethanamine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These reactors ensure precise control over temperature, pressure, and reagent addition, which is crucial for maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-chloro-6-fluorophenyl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the amine group to an imine.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of (2-amino-4-chloro-6-fluorophenyl)methanamine.

    Oxidation: Formation of (2-nitro-4-chloro-6-fluorophenyl)methanamine.

    Reduction: Formation of (2-imino-4-chloro-6-fluorophenyl)methanamine.

Scientific Research Applications

(2-Bromo-4-chloro-6-fluorophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-4-chloro-6-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-fluorophenyl)methanamine
  • (4-Bromo-2,6-difluorophenyl)methanamine hydrochloride
  • (4-bromo-2-fluoro-6-methylphenyl)methanamine hydrochloride

Uniqueness

(2-Bromo-4-chloro-6-fluorophenyl)methanamine is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring. This unique combination of halogens can impart distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6BrClFN

Molecular Weight

238.48 g/mol

IUPAC Name

(2-bromo-4-chloro-6-fluorophenyl)methanamine

InChI

InChI=1S/C7H6BrClFN/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H,3,11H2

InChI Key

UHJSQMXUHKRATI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CN)Br)Cl

Origin of Product

United States

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